2-({2-[4-(2-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE
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Description
The compound “2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide” is a ligand for Alpha1-Adrenergic Receptor . It has been studied for its potential therapeutic applications in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Synthesis Analysis
The synthesis of benzamide derivatives, including “2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using in silico docking and molecular dynamics simulations . These studies have helped identify promising lead compounds with alpha1-adrenergic affinity in the range from 22 nM to 250 nM .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the direct condensation of benzoic acids and amines . This reaction is facilitated by the use of a superior and recoverable catalyst, low reaction times, and the use of ultrasonic irradiation as a green and powerful technology .Physical and Chemical Properties Analysis
The molecular formula of the compound is C20H24N4O3, and its molecular weight is 368.42956 .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-27-18-9-5-4-8-17(18)24-12-10-23(11-13-24)14-19(25)22-16-7-3-2-6-15(16)20(21)26/h2-9H,10-14H2,1H3,(H2,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQCVTRDVWLORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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